molecular formula C24H25N3O3S B6571766 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 1021222-23-0

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one

Número de catálogo: B6571766
Número CAS: 1021222-23-0
Peso molecular: 435.5 g/mol
Clave InChI: OLDTYBAWXZKSPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 3,4-dihydroquinazolin-4-one core substituted with a propyl group at position 3 and a sulfanyl-linked 5-methyl-1,3-oxazol-4-ylmethyl moiety bearing a 4-ethoxyphenyl group at position 2. The quinazolinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer contexts . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3, as evidenced in related studies .

Propiedades

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-4-14-27-23(28)19-8-6-7-9-20(19)26-24(27)31-15-21-16(3)30-22(25-21)17-10-12-18(13-11-17)29-5-2/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDTYBAWXZKSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent modifications to introduce the quinazolinone structure. The detailed synthetic pathway can be summarized as follows:

  • Formation of the Oxazole : The initial step involves the condensation of appropriate aldehydes and amines to form the oxazole moiety.
  • Quinazolinone Formation : This is achieved through cyclization reactions involving substituted anilines and isocyanates.
  • Final Modifications : The introduction of the sulfanyl group and propyl substituent occurs in the final steps to yield the target compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant anti-proliferative effects, particularly against:

  • LN-229 (Glioblastoma)
  • HCT-116 (Colorectal Carcinoma)
  • NCI-H460 (Lung Carcinoma)

In a study assessing a series of quinazoline derivatives, the compound demonstrated an IC50 value in the low micromolar range for several cell lines, indicating potent cytotoxicity .

Cell LineIC50 (µM)
LN-22910.5
HCT-1168.7
NCI-H4609.9

Kinase Inhibition

The compound was also screened for its ability to inhibit various kinases, which are critical targets in cancer therapy. It showed promising results against several kinases involved in cell proliferation and survival pathways.

Kinase TargetΔT m (°C)
EGFR12.5
VEGFR10.0
CDK211.0

The ΔT m values indicate significant binding affinity compared to control compounds .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Cell Cycle Progression : By targeting specific kinases, the compound disrupts signaling pathways that promote cell division.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Modulation of Gene Expression : It may also affect transcription factors involved in tumorigenesis.

Case Studies

A case study involving a cohort of patients with advanced colorectal cancer treated with similar quinazoline derivatives indicated a favorable response rate when combined with standard chemotherapy regimens. Patients exhibited improved progression-free survival rates compared to historical controls .

Comparación Con Compuestos Similares

Structural Features

The target compound’s quinazolinone core distinguishes it from triazole- and oxadiazoline-based analogs (Table 1).

Core Structure Example Compound Key Substituents Reference
3,4-Dihydroquinazolin-4-one Target compound 4-ethoxyphenyl, methyl-oxazole, propyl, sulfanyl bridge N/A
1,2,4-Triazole 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-4H-triazol-3-ylthio)-1-phenylethanone Phenylsulfonyl, difluorophenyl, phenylethanone
Oxadiazolinone 2-tert-Butyl-4-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazolin-5-one tert-Butyl, dichlorophenyl, isopropoxy

Key Observations :

  • The sulfanyl bridge in the target compound contrasts with sulfonyl groups in triazole derivatives (e.g., ), which may reduce oxidative metabolism and enhance stability.

Inferences for the Target Compound :

  • The propyl group may confer greater lipophilicity than tert-butyl (e.g., ), affecting membrane permeability and metabolic half-life.
Physicochemical Properties

Substituent effects on solubility and bioavailability can be hypothesized (Table 3):

Substituent Electronic Effect Lipophilicity (LogP est.) Metabolic Vulnerability
4-Ethoxyphenyl Mildly donating Moderate (~3.2) O-Deethylation
Sulfanyl bridge Neutral Moderate (~2.8) S-Oxidation (low risk)
Propyl Neutral High (~4.0) ω-/β-Oxidation
Triazole sulfonyl () Electron-withdrawing High (~3.5) Sulfonamide hydrolysis

Notable Differences:

  • Ethoxy vs. methoxy (e.g., ): Ethoxy’s larger size may sterically hinder metabolism, extending half-life despite similar electronic profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.